![molecular formula C18H20N2O2 B2385566 4-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine CAS No. 2418669-41-5](/img/structure/B2385566.png)
4-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine
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Description
The compound “4-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine” is a complex organic molecule that contains an aziridine ring, a pyridine ring, and a phenoxy group . Aziridines are three-membered nitrogen-containing cyclic compounds, and they are known to be useful building blocks in polymer chemistry . Pyridine is a six-membered ring with one nitrogen atom, known for its aromaticity and versatility in various chemical reactions. The phenoxy group is a phenol ether, which can contribute to the solubility and reactivity of the compound.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aziridine ring, the phenoxy group, and the pyridine ring. The cyclopropylmethyl group attached to the aziridine ring could add steric hindrance, potentially affecting the compound’s reactivity and interactions.Chemical Reactions Analysis
Aziridines are known to participate in various chemical reactions, including ring-opening reactions, which can be initiated by nucleophiles . The pyridine ring can act as a base or a nucleophile in many reactions, while the phenoxy group can participate in ether cleavage or substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For instance, the aziridine ring is strained and reactive, the pyridine ring is aromatic and can participate in pi-pi stacking interactions, and the phenoxy group can form hydrogen bonds.Future Directions
The future directions for research on this compound would depend on its observed properties and activities. It could be interesting to explore its potential applications in polymer chemistry, given the presence of the aziridine group . Additionally, studying its reactivity and interactions with other molecules could provide valuable insights.
properties
IUPAC Name |
4-[3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-2-17(21-13-15-12-20(15)11-14-4-5-14)10-18(3-1)22-16-6-8-19-9-7-16/h1-3,6-10,14-15H,4-5,11-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYDTGCQGOOQLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CC(=CC=C3)OC4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine |
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